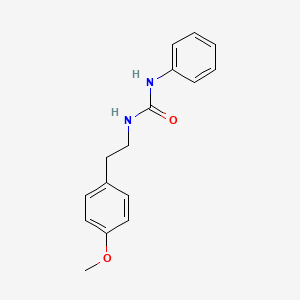N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA
CAS No.:
Cat. No.: VC11197128
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18N2O2 |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea |
| Standard InChI | InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) |
| Standard InChI Key | OTRIQZDTRBQJBK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is N-(4-methoxyphenethyl)-N'-phenylurea, reflecting its two substituents: a 4-methoxyphenethyl group (C₆H₄(OCH₃)-CH₂CH₂-) and a phenyl group (C₆H₅-) attached to the urea backbone (NHCONH). Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol. The methoxy group (-OCH₃) at the para position of the phenethyl moiety introduces electron-donating effects, influencing the compound's reactivity and solubility .
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar urea derivatives (Table 1):
Table 1: Estimated Physicochemical Properties of N-(4-Methoxyphenethyl)-N'-Phenylurea
The methoxy group enhances solubility in solvents like methanol and dichloromethane while reducing water solubility compared to non-substituted analogs .
Synthetic Pathways and Optimization
General Urea Synthesis Strategies
Urea derivatives are typically synthesized via:
-
Reaction of amines with isocyanates:
This method is widely used for arylureas, as seen in the synthesis of N-(2-chloro-4-pyridyl)-N′-phenylurea .
-
Hofmann rearrangement of amides:
The reaction of amides with [bis(acetoxy)iodo]benzene in methanolic ammonia yields ureas, as demonstrated in phenylurea synthesis .
Proposed Synthesis of N-(4-Methoxyphenethyl)-N'-Phenylurea
Adapting the method from Franck et al. , a two-step approach is feasible:
Step 1: Synthesis of 4-Methoxyphenethylamine
-
Starting material: 4-methoxyphenethyl alcohol.
-
Conversion to amine via Gabriel synthesis or catalytic amination.
Step 2: Condensation with Phenyl Isocyanate
Reaction Conditions:
-
Solvent: Dichloromethane (DCM).
-
Temperature: Room temperature (20–25°C).
-
Catalyst: Triethylamine (optional).
Yield Optimization:
-
Excess phenyl isocyanate (1.2 equiv) improves conversion.
Purification:
-
Flash chromatography on silica gel (eluent: ethyl acetate/hexane 3:7).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2–7.4 (m, 5H, phenyl-H).
-
δ 6.8–7.0 (m, 4H, methoxyphenyl-H).
-
δ 3.8 (s, 3H, -OCH₃).
-
δ 3.4 (t, 2H, -CH₂NH-).
-
δ 2.7 (t, 2H, -CH₂-C₆H₄-).
-
δ 6.2 (br s, 2H, -NH-).
-
-
¹³C NMR:
-
157.8 ppm (urea carbonyl).
-
55.1 ppm (-OCH₃).
-
Mass Spectrometry (MS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume